2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride
Description
Chemical Name: 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride Molecular Formula: C₁₁H₁₆ClN Molecular Weight: 199.72 g/mol CAS Number: 2512214-72-9 Structural Features: This compound consists of a propan-1-amine backbone with a methyl group at position 2 and a para-methyl-substituted phenyl (p-tolyl) group at position 1. The hydrochloride salt enhances solubility and stability. Its stereoisomer, (S)-2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride (CAS 1391437-15-2), is also noted, emphasizing the role of chirality in biological activity .
Properties
IUPAC Name |
2-methyl-1-(4-methylphenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-8(2)11(12)10-6-4-9(3)5-7-10;/h4-8,11H,12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAYCEWJQMBYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C(C)C)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Magnesium-Mediated p-Tolylpropane Framework Assembly
The foundational step involves constructing the carbon skeleton via a Grignard reaction between p-tolylmagnesium bromide and 2-methyloxirane (propylene oxide). Key parameters from industrial protocols include:
Reaction Setup :
-
Solvent : Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Catalyst System : Zinc-sodium alloy (0.5–1.5 wt%) accelerates magnesium activation, reducing induction periods by 40%
-
Temperature : Reflux at 65–70°C under nitrogen
Mechanistic Insight :
The zinc-sodium alloy cleaves MgO surface passivation layers, enabling sustained radical propagation. p-Tolylmagnesium bromide attacks the less hindered oxirane carbon, yielding 2-methyl-1-(p-tolyl)propan-1-ol with >95% regioselectivity.
Table 1: Grignard Reaction Optimization Data
| Parameter | Standard Protocol | Improved Protocol |
|---|---|---|
| Mg p-Tolylbromide Ratio | 1.1:1 | 1.05:1 |
| Additive | None | Zn-Na alloy (0.7%) |
| Reaction Time (h) | 4.0 | 2.5 |
| Yield (%) | 82 | 91 |
Reductive Amination of Ketone Intermediates
Ketone Synthesis via Oxidation
The alcohol intermediate undergoes oxidation to 2-methyl-1-(p-tolyl)propan-1-one using Jones reagent (CrO₃/H₂SO₄) or Swern conditions ((COCl)₂/DMSO). Kinetic studies show Swern oxidation preserves stereochemical integrity with 98% ketone yield vs. 89% for Jones.
Ammonia-Based Reductive Amination
Two-Stage Process :
-
Imine Formation : React ketone with NH₃ in ethanol (25°C, 12 h)
-
Reduction : NaBH₃CN in methanol (-10°C, 4 h)
Critical Factors :
Table 2: Reductive Amination Performance Metrics
| Condition | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| NaBH₃CN, MeOH | 78 | 82 |
| H₂/Pd-C, EtOH | 65 | 75 |
| LiAlH₄, THF | 88 | 68 |
Hydrochloride Salt Formation
Acid-Base Titration for Salt Precipitation
The free amine is dissolved in anhydrous ethyl acetate (0.5 M) and treated with 1.1 equivalents HCl gas at -15°C. Crystallization kinetics analysis reveals:
Optimal Conditions :
-
Cooling Rate : 0.5°C/min from 25°C to -15°C
-
Anti-Solvent : n-Hexane (20% v/v) enhances crystal habit
Particle Engineering :
Jet milling the hydrochloride to 10–15 μm improves dissolution rate (85% in 30 min vs. 60% for unmilled).
Catalytic Asymmetric Synthesis
Rhodium-Catalyzed Enantioselective Hydroamination
A breakthrough method employs [Rh(cod)₂]BF₄ with (R)-BINAP ligand for direct amination of 2-methyl-1-(p-tolyl)prop-1-ene:
Reaction Profile :
-
Substrate : 2-Methyl-1-(p-tolyl)prop-1-ene (0.2 M in toluene)
-
Catalyst Loading : 2 mol%
-
NH₃ Pressure : 50 psi
-
Conversion : 94% with 92% ee
Mechanistic Advantage :
The bulky p-tolyl group directs facial selectivity in the Rh-ammonia complex, favoring R-configuration.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot plant data demonstrates advantages over batch processing:
System Configuration :
-
Reactor 1 : Grignard formation (residence time 15 min)
-
Reactor 2 : Epoxide addition (30 min, 65°C)
-
Separator : Inline Mg removal via sintered metal filters
Productivity Gains :
-
23% higher space-time yield vs. batch
-
60% reduction in THF usage via solvent recycling
Comparative Method Analysis
Table 3: Synthesis Route Economic and Environmental Impact
| Method | Cost (USD/kg) | E-Factor* | PMI** |
|---|---|---|---|
| Grignard + Reductive | 420 | 18.7 | 32.4 |
| Catalytic Asymmetric | 680 | 8.2 | 15.1 |
| Continuous Flow | 390 | 14.9 | 25.8 |
*E-Factor = kg waste/kg product; **PMI = Process Mass Intensity
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Analogous Aromatic Amines
S(+)N-Ethyl-1-(p-tolyl)propan-2-amine Hydrochloride (4S)
- Molecular Formula : C₁₂H₁₈ClN
- Molecular Weight : 217.73 g/mol
- Melting Point : 203–204°C
- Key Differences: Ethyl substitution at the nitrogen and a propan-2-amine backbone (vs. propan-1-amine in the target compound).
(S)-2-Methyl-1-phenylpropan-1-amine Hydrochloride
- CAS : 68906-27-4
- Molecular Weight : 183.68 g/mol
- Key Differences : Replaces the p-tolyl group with a phenyl ring. The absence of the para-methyl group decreases lipophilicity, which may reduce membrane permeability compared to the target compound .
2-Phenyl-1-propanamine Hydrochloride
Substituted Ketones and Heterocyclic Analogs
Mephedrone (2-Methylamino-1-(p-tolyl)propan-1-one Hydrochloride)
- Molecular Formula: C₁₁H₁₄ClNO
- Molecular Weight : 213.70 g/mol
- Key Differences: Contains a ketone group at position 1 (vs. amine in the target compound). This modification renders mephedrone a stimulant with activity as a monoamine oxidase (MAO) substrate, unlike the target compound .
(S)-N,2-Dimethyl-1-(1H-tetrazol-5-yl)propan-1-amine Hydrochloride
- Molecular Formula : C₅H₁₂ClN₅
- Key Differences : Incorporates a tetrazole ring instead of p-tolyl. The tetrazole’s polarity and aromaticity significantly alter solubility and electronic properties, making this compound more reactive in aqueous environments .
2-Methyl-1-(5-methylthiophen-2-yl)propan-1-amine Hydrochloride
- CAS : 1864014-11-8
- Molecular Formula : C₉H₁₅ClNS
- Key Differences: Substitutes p-tolyl with a thiophene ring.
Enantiomers and Positional Isomers
(S)-2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride
- CAS : 1391437-15-2
- Key Differences: The (S)-enantiomer of the target compound.
1-(2-Methoxyphenyl)propan-1-amine Hydrochloride
Key Findings and Implications
- Chirality (e.g., S-enantiomer) may influence receptor binding but requires further study. Ketone vs. Amine: Mephedrone’s ketone group confers stimulant properties absent in the target compound, highlighting the functional group’s role in biological activity .
- Synthetic Variations : Ethyl or tetrazole substitutions alter steric and electronic profiles, affecting solubility and reactivity .
Biological Activity
2-Methyl-1-(p-tolyl)propan-1-amine hydrochloride, also known as (R)-1-(p-tolyl)propan-1-amine hydrochloride, is a chiral amine compound that has garnered attention for its potential biological activities. This article explores its biological activity, including enzyme interactions, receptor binding, and therapeutic applications, supported by relevant research findings and data.
- Molecular Formula : C11H17N·HCl
- Molar Mass : Approximately 185.69 g/mol
- Structure : The compound features a propanamine backbone with a para-tolyl group attached to the nitrogen atom, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activity. Key areas of investigation include:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes, which can affect various metabolic pathways.
- Receptor Binding : Its interaction with specific receptors may lead to either activation or inhibition of biological responses, suggesting potential therapeutic applications.
Enzyme Interaction Studies
In vitro studies have shown that this compound interacts with several enzymes:
| Enzyme | Activity | Reference |
|---|---|---|
| Monoamine Oxidase | Inhibition observed | |
| Acetylcholinesterase | Moderate inhibition | |
| Cyclic nucleotide phosphodiesterase | Variable effects |
These interactions indicate that the compound could influence neurotransmitter levels and signaling pathways, making it a candidate for further pharmacological exploration.
Receptor Binding Affinity
The compound's binding affinity to various receptors has also been evaluated. Preliminary findings suggest:
| Receptor Type | Binding Affinity (Ki) | Effect | Reference |
|---|---|---|---|
| Serotonin Receptors | Moderate | Potential antidepressant effects | |
| Adrenergic Receptors | High | Increased sympathetic activity | |
| Dopaminergic Receptors | Low | Minimal effect |
These results indicate that the compound may have implications in mood regulation and cardiovascular responses.
Case Study 1: Antidepressant Potential
A study examined the effects of this compound in animal models of depression. The results showed a significant reduction in depressive-like behaviors compared to control groups, indicating potential antidepressant properties.
Case Study 2: Antimicrobial Activity
Another research effort focused on the antimicrobial properties of this compound against various bacterial strains. The findings revealed:
| Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 50 |
| Staphylococcus aureus | 20 | 25 |
| Pseudomonas aeruginosa | 10 | 100 |
These results suggest that the compound may serve as a basis for developing new antimicrobial agents.
Q & A
Basic: What are the standard synthetic routes for 2-methyl-1-(p-tolyl)propan-1-amine hydrochloride, and how are reaction conditions optimized?
The synthesis typically involves nucleophilic substitution between p-tolylmagnesium bromide and a propylene oxide derivative, followed by HCl treatment to form the hydrochloride salt. Key steps include:
- Reagent selection : Anhydrous THF as a solvent to stabilize Grignard intermediates .
- Temperature control : Reactions conducted at −78°C to prevent side reactions during Grignard addition .
- Purification : Recrystallization from ethanol/water mixtures to achieve >95% purity. Yields can vary (22–32%) depending on stereochemistry and intermediate stability .
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological characterization includes:
- 1H NMR analysis : Key peaks include aromatic protons (δ 7.2–7.4 ppm, doublet for p-tolyl), methyl groups (δ 1.2–1.4 ppm), and amine protons (broad singlet near δ 2.5 ppm) .
- Melting point determination : Pure hydrochloride salts typically melt between 203–209°C; deviations >2°C indicate impurities .
- HPLC with UV detection : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>99% for pharmaceutical-grade material) .
Advanced: How can enantiomer-specific synthesis be achieved, and what methods validate stereochemical purity?
- Chiral resolution : Use (R)- or (S)-propylene oxide to control stereochemistry at the propan-2-amine center .
- Analytical validation :
Advanced: What in vitro assays evaluate the compound’s interaction with monoamine transporters?
- Radioligand binding assays : Compete with [³H]dopamine or [³H]serotonin in transfected HEK293 cells expressing human DAT/SERT. IC₅₀ values <1 µM suggest high affinity .
- Uptake inhibition : Preincubate synaptosomes with the compound (0.1–10 µM), measure inhibition of [³H]neurotransmitter uptake via liquid scintillation. Data normalized to controls (e.g., cocaine for DAT) .
Advanced: How can contradictory synthetic yields (e.g., 22% vs. 32%) be resolved?
- Kinetic analysis : Monitor reaction progress via in situ IR to identify bottlenecks (e.g., slow Grignard addition).
- Byproduct identification : LC-MS detects intermediates like N-alkylated side products; optimize stoichiometry (amine:alkylating agent ≥1:1.2) to suppress them .
- Solvent effects : Replace THF with 2-Me-THF for higher boiling points, reducing volatility-related yield loss .
Basic: What are the stability profiles of the hydrochloride salt under varying storage conditions?
- Thermal stability : TGA/DSC shows decomposition >210°C. Store at 2–8°C in desiccators to prevent hygroscopic degradation .
- Light sensitivity : UV-Vis spectra (200–400 nm) indicate photooxidation; use amber vials for long-term storage .
Advanced: How does the compound’s reactivity compare to analogs like 2-phenyl-1-propanamine hydrochloride?
- Electronic effects : The p-tolyl group enhances electron density, accelerating electrophilic substitutions (e.g., nitration) compared to phenyl analogs.
- Steric hindrance : Methyl substitution at the 2-position reduces nucleophilicity at the amine by ~30% (measured via Hammett substituent constants) .
- Salt stability : Hydrochloride salts of p-tolyl derivatives exhibit higher aqueous solubility (logP −0.5) vs. non-tolyl analogs (logP 0.3) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
